molecular formula C33H43N7O3 B1235287 N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide

N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide

Cat. No.: B1235287
M. Wt: 585.7 g/mol
InChI Key: DDVPVAOEMZRZQU-JONNCTARSA-N
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Description

L-779,976 is a synthetic organic compound that acts as a selective agonist for the somatostatin receptor subtype 2 (SSTR2). Somatostatin is a neuropeptide that regulates various physiological functions, including the inhibition of hormone secretion. L-779,976 has been studied for its potential therapeutic applications, particularly in the treatment of neuroendocrine tumors and other conditions where somatostatin plays a regulatory role .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-779,976 is synthesized through a multi-step process involving the condensation of β-methyl-D-tryptophan with 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylic acid. The primary amino group of β-methyl-D-tryptophan undergoes formal condensation with the carboxy group of the benzimidazole derivative, and the carboxy group of β-methyl-D-tryptophan undergoes formal condensation with the amino group of (1R,3S)-cyclohexane-1,3-diyldimethanamine .

Industrial Production Methods: The industrial production of L-779,976 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the condensation reactions. The final product is purified using techniques such as recrystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: L-779,976 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups .

Scientific Research Applications

L-779,976 has several scientific research applications, including:

Mechanism of Action

L-779,976 exerts its effects by selectively binding to and activating the somatostatin receptor subtype 2 (SSTR2). Upon binding, it induces receptor internalization via transferrin-positive vesicles. Unlike other agonists, L-779,976 promotes rapid recycling of SSTR2 to the plasma membrane, protecting the receptor from degradation. This biased agonistic property allows for sustained receptor activation and prolonged physiological effects .

Comparison with Similar Compounds

Uniqueness of L-779,976: L-779,976 is unique in its ability to rapidly recycle SSTR2 to the plasma membrane, preventing receptor degradation and maintaining sustained receptor activation. This property distinguishes it from other somatostatin analogs, which may induce receptor internalization and degradation .

Properties

Molecular Formula

C33H43N7O3

Molecular Weight

585.7 g/mol

IUPAC Name

N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide

InChI

InChI=1S/C33H43N7O3/c1-21(26-20-35-27-10-3-2-9-25(26)27)30(31(41)36-19-23-8-6-7-22(17-23)18-34)38-32(42)39-15-13-24(14-16-39)40-29-12-5-4-11-28(29)37-33(40)43/h2-5,9-12,20-24,30,35H,6-8,13-19,34H2,1H3,(H,36,41)(H,37,43)(H,38,42)/t21-,22+,23+,30+/m0/s1

InChI Key

DDVPVAOEMZRZQU-JONNCTARSA-N

Isomeric SMILES

C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)NC[C@@H]3CCC[C@H](C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)NCC3CCCC(C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O

Synonyms

L 779,976
L 779976
L-779,976
L779976

Origin of Product

United States

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